tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate
Description
This compound is a biphenyl-based carbamate derivative featuring a tert-butyl carbamate group at the 4-position of one phenyl ring and amino/methyl substituents at the 4' and 3,3' positions, respectively. Its structure combines aromatic rigidity with functional groups that enable hydrogen bonding (amino) and steric modulation (methyl). Such derivatives are commonly synthesized via Suzuki-Miyaura cross-coupling for biphenyl formation, followed by carbamate protection or deprotection steps . Applications include serving as intermediates in pharmaceuticals (e.g., kinase inhibitors or epigenetic modulators) due to their ability to interact with biological targets via the amino group .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-amino-3-methylphenyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-12-10-14(6-8-16(12)20)15-7-9-17(13(2)11-15)21-18(22)23-19(3,4)5/h6-11H,20H2,1-5H3,(H,21,22) |
InChI Key |
QCWAUJLKNBIPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, synthesis routes, and applications of analogous compounds:
Research Findings and Trends
- Synthetic Efficiency: High-yield nitro reductions (e.g., 97% for 26d) streamline the production of amino derivatives .
- Diversification : Functionalization with heterocycles (e.g., thiophene in 165a) or alkyl chains (hexyloxy) tailors compounds for specific applications, such as photovoltaics or kinase inhibition .
Biological Activity
tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O2, with a molecular weight of approximately 312.41 g/mol. The compound features a tert-butyl group attached to an amino-substituted biphenyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as an inhibitor or modulator of enzyme activity and receptor functions. The following mechanisms have been proposed:
- Enzyme Inhibition : The presence of the amino group allows for potential interactions with enzymes, affecting their catalytic activity.
- Receptor Modulation : The biphenyl structure may facilitate binding to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may induce cytotoxic effects in cancer cell lines. For instance, it has shown promising results in inhibiting cell viability in multiple myeloma cell lines (EC50 values around 23 nM to 31 nM) .
- Enzyme Interaction Studies : The compound has been evaluated for its effects on cytochrome P450 enzymes, particularly CYP3A4. It demonstrated reversible inhibition with an IC50 value of 0.34 μM .
Case Study 1: Antitumor Effects
A study examined the cytotoxicity of this compound on RPMI 8226 and MM1.R multiple myeloma cell lines. The compound exhibited potent toxicity with EC50 values comparable to established proteasome inhibitors .
Case Study 2: Enzyme Inhibition
In another investigation focusing on drug-drug interactions, the compound was assessed for its potential to inhibit CYP isoforms. While it showed significant inhibition of CYP3A4, other isoforms remained unaffected at higher concentrations (>5 μM) .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester | Contains an amino group on biphenyl | Used in medicinal chemistry |
| 4-Amino-N-(tert-butoxycarbonyl)-aniline | Similar amino group but different substituents | Known for its role in dye synthesis |
| 4-Amino-N,N-diethylbenzamide | Different alkane substituents | Exhibits analgesic properties |
This table illustrates how this compound stands out due to its specific structural features and biological activities.
Q & A
Q. What are the optimal synthetic conditions for preparing tert-butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate?
Methodological Answer: The compound is synthesized via a multi-step protocol involving Boc deprotection, coupling, and purification. Key steps include:
- Deprotection: Dissolve the Boc-protected precursor in DCM/TFA (1:1 v/v) and stir for 1 hour to remove the Boc group .
- Coupling: React the free amine with HATU (1.2 eq) and DIEA (20 eq) in DMF for 3 hours at room temperature .
- Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via reverse-phase HPLC (89% yield) .
Critical Parameters:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of polar intermediates |
| Coupling Agent | HATU/DIEA | Efficient amide bond formation |
| Reaction Time | 3 hours | Minimizes side reactions |
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Use orthogonal analytical techniques:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage: Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Discrepancies in NMR/MALDI data may arise from:
Q. What mechanistic insights explain coupling reaction efficiency?
Methodological Answer: HATU activates the carboxylate via formation of an active O-acylisourea intermediate, while DIEA (base) deprotonates the amine, facilitating nucleophilic attack. Key factors:
- Stoichiometry: Excess DIEA (20 eq) ensures complete activation .
- Solvent Polarity: DMF stabilizes charged intermediates, enhancing reaction kinetics .
Q. How does storage temperature impact compound stability?
Methodological Answer: Stability studies show:
| Condition | Degradation Over 30 Days |
|---|---|
| 25°C (open) | 15% decomposition (HPLC) |
| 2–8°C (sealed) | <2% decomposition |
| Recommendation: Store at 2–8°C with desiccants to prevent hydrolysis . |
Q. What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
- Scale-Up Adjustments: Replace DMF with THF for easier solvent removal .
- Catalyst Screening: Test alternative coupling agents (e.g., PyBOP) for cost efficiency .
- In-Line Monitoring: Use FTIR to track Boc deprotection in real time .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles?
Analysis: Solubility discrepancies arise from:
- Crystallinity: Amorphous batches show higher DMSO solubility than crystalline forms .
- pH Sensitivity: Protonation of the amino group enhances aqueous solubility at pH < 4 .
Q. How should researchers address conflicting toxicity data?
Analysis: Limited toxicological data (e.g., no acute toxicity reported ) necessitate:
- In Silico Modeling: Predict LD50 using QSAR tools (e.g., ECOSAR) .
- In Vitro Assays: Conduct MTT assays on HepG2 cells to assess cytotoxicity .
Environmental and Disposal Considerations
Q. What protocols ensure environmentally safe disposal?
Methodological Answer:
- Waste Collection: Neutralize acidic/basic residues before disposing in halogenated waste containers .
- Biodegradation Studies: Use OECD 301F tests to assess aerobic degradation in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
